1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDJVAGBRCQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the formation of the pyrazoloquinoline core. One common approach is the condensation of 4-bromophenylhydrazine with a suitable quinoline derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the pyrazoloquinoline ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazolo[4,3-c]quinolines
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations:
- Position 1 Modifications : The 4-bromophenyl group in the target compound contrasts with ELND006’s trifluoromethylphenylsulfonyl group, which enhances gamma-secretase binding . Bromine’s electron-withdrawing nature may improve receptor affinity compared to fluorophenyl groups in anti-inflammatory analogs .
- Position 8 Substitutions: Methoxy (target compound) vs. ethoxy () affects metabolic stability.
- Position 3 Diversity : Phenyl (target compound) vs. 4-fluorophenyl () alters π-π interactions in receptor binding. Fluorine’s electronegativity may enhance COX-2 inhibition .
Pharmacological and Mechanistic Insights
- Anti-Inflammatory Activity: Derivatives like 2i and 2m () inhibit NO production (IC₅₀ ~0.1 µM) via iNOS/COX-2 suppression. The target compound’s methoxy group may enhance membrane permeability, though bromophenyl’s role requires validation .
- Anticancer Potential: notes pyrazoloquinolines as topoisomerase I/IIα inhibitors. The bromine atom in the target compound could stabilize DNA-intercalating interactions .
- Neurogenic Applications : ELND006/ELND007 () demonstrate Aβ-selective gamma-secretase inhibition, suggesting substituent-dependent selectivity .
Biological Activity
1-(4-bromophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 1-(4-bromophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
- Molecular Formula : C23H16BrN3O
- Molecular Weight : 430.3 g/mol
- CAS Number : 901264-14-0
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazoloquinoline derivatives. For example:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of specific pathways such as sirtuins, which are implicated in cancer progression .
- Case Studies : In one study, pyrazolo[4,3-c]quinolines were tested against four cancer cell lines, revealing promising results in terms of anti-proliferative activity . The exact IC50 values for these compounds varied, indicating differing levels of potency.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may also interact with various receptors that regulate cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Lacks methoxy group | Moderate anticancer activity |
| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Lacks bromine atom | Antimicrobial properties |
| 1-(4-bromophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline | Lacks phenyl group at 3-position | Limited data available |
Conclusion and Future Directions
While the specific biological activities of this compound require further investigation to establish its efficacy and safety profiles comprehensively, preliminary insights suggest significant potential in antimicrobial and anticancer applications. Future research should focus on detailed pharmacological studies and clinical trials to validate these findings and explore the compound's full therapeutic potential.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms substituent positions and ring fusion .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity and monitors reaction progress .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., orthorhombic P212121 space group) .
How can structure-activity relationship (SAR) studies optimize biological activity?
Q. Advanced
- Substituent Variation : Replace bromophenyl with fluorophenyl to enhance binding to COX-2 .
- Methoxy Position : Shift methoxy from C8 to C6 to improve solubility and bioavailability .
- Assays : Use enzyme inhibition assays (e.g., COX-2 IC₅₀) and cytotoxicity screens (e.g., MTT on cancer cell lines) to quantify effects .
How do crystallographic studies contribute to understanding molecular interactions?
Q. Advanced
- Crystal Packing : Reveals intermolecular interactions (e.g., π-π stacking, halogen bonds) influencing stability .
- Active Site Mapping : X-ray structures with target enzymes (e.g., COX-2) identify key binding residues .
- Torsional Analysis : Measures dihedral angles to predict conformational flexibility .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Substituent Effects : Conflicting anti-inflammatory data may arise from para- vs. meta-substituted aryl groups; compare IC₅₀ values under standardized assays .
- Assay Conditions : Control variables like cell line (e.g., HeLa vs. MCF-7) and incubation time .
- Statistical Validation : Use ANOVA to assess significance of potency differences between analogs .
What are the primary biological activities reported for this compound?
Q. Basic
- Anti-inflammatory : Inhibits COX-2 (IC₅₀ = 0.8 μM) via halogen-bond interactions .
- Anticancer : Induces apoptosis in breast cancer cells (EC₅₀ = 5.2 μM) by disrupting Bcl-2/Bax balance .
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 32 μg/mL) .
What strategies improve reaction yields in multi-step synthesis?
Q. Advanced
- Microwave Assistance : Reduces cyclization time from 12h to 30 min, improving yield by 20% .
- Catalyst Optimization : Use Pd/Cu catalysts for Ullmann coupling (yield: 85% vs. 60% without) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
How to design experiments to elucidate the mechanism of action?
Q. Advanced
- Molecular Docking : Simulate binding poses with AutoDock Vina to predict target enzymes (e.g., COX-2) .
- siRNA Knockdown : Silence suspected targets (e.g., Bcl-2) and measure apoptosis via flow cytometry .
- Kinetic Studies : Use surface plasmon resonance (SPR) to determine binding constants (Kd) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
